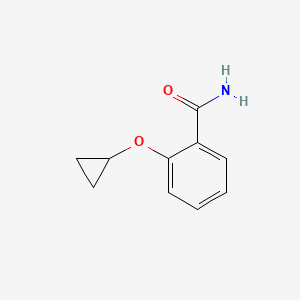

2-Cyclopropoxybenzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11NO2 |

|---|---|

Molecular Weight |

177.20 g/mol |

IUPAC Name |

2-cyclopropyloxybenzamide |

InChI |

InChI=1S/C10H11NO2/c11-10(12)8-3-1-2-4-9(8)13-7-5-6-7/h1-4,7H,5-6H2,(H2,11,12) |

InChI Key |

FJPDPHPXQRVLPP-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OC2=CC=CC=C2C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Cyclopropoxybenzamide

Retrosynthetic Analysis and Strategic Disconnections for the 2-Cyclopropoxybenzamide Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, guiding the design of a synthetic route. amazonaws.com For this compound (Target Molecule 1 ), two primary strategic disconnections are considered, revolving around the formation of the amide and the ether linkages.

Strategy A: Amide Bond Disconnection

The most intuitive disconnection is at the amide C-N bond. This approach simplifies the molecule into two key synthons: a 2-cyclopropoxybenzoyl acylium ion and an ammonia (B1221849) equivalent. The corresponding chemical precursors would be 2-cyclopropoxybenzoic acid (2 ) or its activated derivative (e.g., an acyl chloride) and ammonia. This strategy prioritizes the formation of the ether bond before the final amidation step.

Strategy B: Ether Bond Disconnection

Alternatively, disconnection of the aryl ether C-O bond leads to a 2-hydroxybenzamide (salicylamide, 3 ) synthon and a cyclopropyl (B3062369) cation synthon. The practical reagents for this approach are salicylamide (B354443) and a cyclopropyl halide, such as bromocyclopropane. This route constructs the benzamide (B126) framework first, followed by the introduction of the cyclopropoxy group via O-alkylation.

Classical and Modern Approaches to the Synthesis of the Benzamide Moiety

The formation of an amide bond is one of the most fundamental and frequently performed reactions in organic synthesis, particularly in medicinal chemistry. hepatochem.com The synthesis of the benzamide moiety in this compound can be achieved by forming the amide bond as the final step (following Strategy A) or by utilizing a pre-existing amide (Strategy B).

Amidation Reactions and Coupling Strategies

Following Strategy A, the primary transformation is the condensation of a carboxylic acid, 2-cyclopropoxybenzoic acid (2 ), with ammonia. Direct reaction is typically inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt. fishersci.co.uk Therefore, the carboxylic acid must first be "activated". researchgate.net

Classical Methods: One of the oldest methods is the conversion of the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). fishersci.co.uk The resulting 2-cyclopropoxybenzoyl chloride can then readily react with ammonia in what is known as a Schotten-Baumann type reaction to yield the desired amide. fishersci.co.uk

Modern Coupling Reagents: Contemporary synthesis favors the use of coupling reagents that facilitate amide bond formation in a single step under milder conditions. nih.gov These reagents convert the carboxylic acid into a highly activated intermediate in situ, which then reacts with the amine. fishersci.co.uk This approach avoids the isolation of harsh acyl chlorides. hepatochem.com A variety of such reagents exist, broadly categorized into carbodiimide, phosphonium, and aminium/uronium salts. hepatochem.comfishersci.co.uk

| Reagent Class | Examples | Mechanism/Features |

| Carbodiimides | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (Dicyclohexylcarbodiimide) | Forms a highly reactive O-acylisourea intermediate. Often used with additives like HOBt (Hydroxybenzotriazole) to prevent side reactions and racemization. fishersci.co.uknih.gov |

| Phosphonium Salts | BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate), PyBOP, PyAOP | Reacts with the carboxylate to form an activated ester. Known for high efficiency and rapid reaction times. hepatochem.compeptide.com |

| Aminium/Uronium Salts | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU | Forms an activated ester intermediate. HATU is particularly effective for challenging couplings with minimal side reactions. nih.govpeptide.com |

The choice of reagent depends on factors like substrate complexity, desired reaction conditions, and cost. For the synthesis of this compound, a standard protocol might involve reacting 2-cyclopropoxybenzoic acid with a slight excess of a coupling reagent like HATU or EDC/HOBt, followed by the addition of aqueous ammonia.

Precursor Synthesis and Functional Group Interconversions

The key precursors for the benzamide moiety are either 2-cyclopropoxybenzoic acid (2 ) or salicylamide (3 ). Salicylamide is a commercially available compound, often synthesized from salicylic (B10762653) acid (2-hydroxybenzoic acid). The synthesis can involve the conversion of salicylic acid to its methyl ester (methyl salicylate), followed by ammonolysis.

To obtain 2-cyclopropoxybenzoic acid (2 ), one would typically start with a precursor like salicylic acid or methyl salicylate (B1505791) and introduce the cyclopropoxy group first, a process detailed in the following section.

Introduction and Functionalization of the Cyclopropoxy Group

The introduction of the cyclopropoxy group onto the benzene (B151609) ring is most effectively achieved via the alkylation of a phenol (B47542). This corresponds to the synthetic pathway outlined in Strategy B, where the ether linkage is formed from salicylamide (3 ).

Alkylation Strategies for Cyclopropoxylation

The Williamson ether synthesis is the most direct and widely used method for this transformation. mdpi.com It involves the deprotonation of a phenol (in this case, the hydroxyl group of salicylamide) to form a more nucleophilic phenoxide, which then displaces a halide from an alkyl halide in an Sₙ2 reaction.

The proposed reaction would be: Salicylamide (3 ) + Base + Cyclopropyl Halide → this compound (1 )

Several factors are critical for the success of this O-alkylation:

Base: A suitable base is required to deprotonate the phenolic hydroxyl group. Common choices include potassium carbonate (K₂CO₃), sodium hydride (NaH), or sodium hydroxide (B78521) (NaOH). mdpi.com Potassium carbonate is often preferred for its moderate reactivity and ease of handling. chemspider.com

Solvent: Aprotic polar solvents such as dimethylformamide (DMF), acetonitrile (B52724) (MeCN), or acetone (B3395972) are typically used as they can dissolve the reactants and facilitate the Sₙ2 reaction. mdpi.comchemspider.com

Alkylating Agent: A cyclopropyl electrophile is needed. Bromocyclopropane or iodocyclopropane (B100568) are effective choices, with the iodide being more reactive but also more expensive.

Temperature: The reaction may require heating to proceed at a reasonable rate, often to the reflux temperature of the chosen solvent. mdpi.comchemspider.com

Studies on the synthesis of analogous 2-alkoxybenzamides, such as ethenzamide (2-ethoxybenzamide), provide a strong precedent for this approach. In these syntheses, salicylamide is O-alkylated using an ethyl halide in the presence of a base like K₂CO₃. mdpi.com High yields have been reported using conventional heating, as well as greener methods employing microwave radiation or phase-transfer catalysts to accelerate the reaction. mdpi.com

| Parameter | Condition | Rationale/Comment |

| Starting Material | Salicylamide (3 ) | Commercially available precursor with the required benzamide structure. |

| Alkylating Agent | Bromocyclopropane | Provides the cyclopropyl group. Iodocyclopropane could offer higher reactivity. |

| Base | Potassium Carbonate (K₂CO₃) | A moderately strong base sufficient for deprotonating the phenol without hydrolyzing the amide. |

| Solvent | Acetonitrile (MeCN) or Dimethylformamide (DMF) | Aprotic polar solvents that facilitate the Sₙ2 nucleophilic substitution. mdpi.com |

| Temperature | 80 °C to Reflux | Provides the necessary activation energy for the reaction to proceed efficiently. |

Stereochemical Considerations in Cyclopropane (B1198618) Ring Formation and Incorporation

Stereochemistry is a critical consideration in synthesis. In the context of this compound, two aspects are relevant: the formation of the cyclopropane ring itself and its subsequent incorporation into the molecule.

If the synthetic route involves building the cyclopropane ring from an acyclic precursor (e.g., via a Simmons-Smith reaction on an allyl ether of salicylamide), the stereochemical outcome of the cyclopropanation would be important. Diastereoselectivity could arise depending on the directing groups present on the substrate.

However, in the more direct alkylation strategy discussed above (Strategy B), a pre-formed, achiral cyclopropyl halide is used. The cyclopropane ring itself has a plane of symmetry, and its attachment to the oxygen atom does not create a new stereocenter in the final product, this compound. The reaction is a nucleophilic substitution at the phenolic oxygen, and since neither the phenoxide nor the cyclopropyl halide are chiral at the reacting centers, the product is achiral. Therefore, for the Williamson ether synthesis approach, complex stereochemical control is not a factor in the final alkylation step.

Derivatization and Structural Modification of this compound

The architecture of this compound, featuring a benzene ring, a cyclopropoxy group, and a benzamide moiety, offers multiple sites for chemical modification. These transformations are critical for developing new derivatives with potentially enhanced properties.

Substituent Effects on Benzene Ring Functionalization

The functionalization of the benzene ring of this compound is significantly influenced by the directing effects of its existing substituents: the cyclopropoxy group and the amide group. The cyclopropoxy group, an ether linkage, is an ortho-, para-directing activator. This is due to the lone pairs of electrons on the oxygen atom that can be donated to the aromatic ring, thereby increasing the electron density at the ortho and para positions and making them more susceptible to electrophilic attack. Conversely, the benzamide group is a meta-directing deactivator. The carbonyl group withdraws electron density from the ring, deactivating it towards electrophilic substitution and directing incoming electrophiles to the meta position.

The interplay of these two groups dictates the regioselectivity of electrophilic aromatic substitution reactions. For instance, in nitration or halogenation reactions, the substitution pattern will be a result of the competing influences of the activating ortho-, para-directing cyclopropoxy group and the deactivating meta-directing amide group. The precise outcome often depends on the reaction conditions, such as the nature of the electrophile and the solvent system used.

Modifications at the Amide Nitrogen and Carbonyl Moiety

The amide group of this compound presents further opportunities for derivatization. The nitrogen atom of the amide can undergo various reactions, including N-alkylation and N-acylation, to introduce a wide range of functional groups. These modifications can alter the molecule's steric and electronic properties.

The carbonyl group within the amide moiety can also be a site for chemical transformation. For example, it can be reduced to an amine, converting the benzamide into a benzylamine (B48309) derivative. This transformation fundamentally changes the nature of the substituent on the benzene ring, altering its electronic influence from electron-withdrawing to electron-donating.

Analytical Methodologies for Structural Elucidation in Research

The characterization of this compound and its derivatives relies on a suite of sophisticated analytical techniques to confirm their structure and assess their purity.

Spectroscopic Techniques in Synthetic Characterization

Spectroscopic methods are indispensable for the structural confirmation of newly synthesized this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are primary tools for elucidating the molecular structure. ¹H NMR provides information about the chemical environment of hydrogen atoms, allowing for the identification of the aromatic, cyclopropyl, and amide protons. The splitting patterns and coupling constants offer insights into the connectivity of the molecule. ¹³C NMR complements this by providing data on the carbon skeleton.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule. Key vibrational frequencies for this compound would include the N-H stretches of the amide, the C=O stretch of the carbonyl group, and the C-O-C stretch of the ether linkage.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. This data is crucial for confirming the molecular formula and can offer clues about the structure of the molecule.

| Technique | Information Provided | Key Features for this compound |

| ¹H NMR | Chemical environment of protons | Signals for aromatic, cyclopropyl, and amide protons |

| ¹³C NMR | Carbon skeleton of the molecule | Resonances for aromatic, cyclopropyl, and carbonyl carbons |

| IR Spectroscopy | Presence of functional groups | N-H, C=O, and C-O-C vibrational bands |

| Mass Spectrometry | Molecular weight and fragmentation | Molecular ion peak and characteristic fragment ions |

Chromatographic Methods for Purity Assessment in Research Batches

Chromatographic techniques are essential for determining the purity of synthesized batches of this compound and its derivatives.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for separating and quantifying the components of a mixture. By employing a suitable stationary phase and mobile phase, HPLC can effectively separate the target compound from any impurities or unreacted starting materials. The purity is typically determined by the relative area of the peak corresponding to the product.

Gas Chromatography (GC): For volatile and thermally stable derivatives, gas chromatography can be an effective method for purity assessment. The sample is vaporized and passed through a column, with separation based on the differential partitioning of the components between the mobile and stationary phases.

The selection of the appropriate chromatographic method depends on the physicochemical properties of the specific derivative being analyzed, such as its polarity, volatility, and thermal stability.

| Method | Principle of Separation | Application in Purity Assessment |

| HPLC | Partitioning between a liquid mobile phase and a solid stationary phase | Separation of non-volatile compounds from impurities |

| GC | Partitioning between a gaseous mobile phase and a stationary phase | Analysis of volatile and thermally stable derivatives |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 Cyclopropoxybenzamide Analogs

Influence of the Cyclopropoxy Moiety on Molecular Recognition and Binding (In Vitro Context)

The cyclopropoxy group at the 2-position of the benzamide (B126) ring plays a pivotal role in dictating the biological activity of these analogs. Its influence can be dissected into the steric and electronic contributions of the cyclopropyl (B3062369) ring and the impact of the ether linkage.

Steric and Electronic Contributions of the Cyclopropyl Group

The cyclopropyl group, a three-membered carbocyclic ring, possesses distinct steric and electronic properties that significantly modulate drug-receptor interactions. Sterically, its rigid and compact nature can impose conformational constraints on the molecule, which can be advantageous for fitting into specific binding pockets. This conformational rigidity can reduce the entropic penalty upon binding, potentially leading to higher affinity.

Electronically, the cyclopropyl ring exhibits partial double-bond character due to the strain in its C-C bonds. This allows it to participate in electronic interactions, such as π-stacking or cation-π interactions, with amino acid residues in the active site of a target protein. Furthermore, the cyclopropyl group is often used in drug design to enhance metabolic stability. Its unique structure can block sites susceptible to metabolic degradation by cytochrome P450 enzymes.

Positional Isomerism and Substituent Effects on the Benzamide Core

The substitution pattern on the benzamide core is a critical determinant of the pharmacological profile of 2-cyclopropoxybenzamide analogs. The position of substituents (ortho, meta, or para) and the nature of these substituents (e.g., halogens) can dramatically alter binding affinity and selectivity.

Ortho, Meta, and Para Substitution Patterns

The placement of substituents on the benzamide ring relative to the cyclopropoxy and amide groups has a profound impact on activity. Ortho-substitution can introduce steric hindrance that may either be detrimental, by preventing optimal binding, or beneficial, by locking the molecule into a more active conformation. Meta-substitution can influence the electronic properties of the ring and provide additional points of interaction with the receptor. Para-substitution, being the most distant from the core functionalities, can often be modified to fine-tune physicochemical properties like solubility and lipophilicity without directly interfering with key binding interactions.

For instance, in a series of N-(4-(2-(benzylamino)-2-oxoethyl)phenyl)benzamides, an ortho-substituted analog, N-(4-(2-(benzylamino)-2-oxoethyl)phenyl)-2-(morpholine-4-carbonyl)benzamide, demonstrated substantial antiproliferative activity against HCT116 and HL60 cell lines with IC50 values of 0.97 µM and 2.84 µM, respectively. nih.gov This highlights the potential for ortho-substitutions to enhance potency.

Halogenation and Other Substituent Modifications

Halogenation is a common strategy in medicinal chemistry to modulate the properties of a lead compound. The introduction of halogen atoms (F, Cl, Br, I) can affect lipophilicity, metabolic stability, and binding affinity through various mechanisms, including the formation of halogen bonds.

In a study of pyrrolo[2,1-f] nih.govnih.govresearchgate.nettriazine-based VEGFR-2 kinase inhibitors, the introduction of a 2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino group at the C-4 position was a key step in discovering potent inhibitors. nih.gov This underscores the favorable impact of halogenation in conjunction with a cyclopropyl moiety.

The following table presents a hypothetical SAR study of this compound analogs with varying halogen substitutions on the benzamide ring, illustrating the potential impact on inhibitory activity against a generic kinase.

| Compound | R1 | R2 | R3 | R4 | Kinase IC50 (nM) |

| 1a | H | H | H | H | 500 |

| 1b | F | H | H | H | 250 |

| 1c | Cl | H | H | H | 180 |

| 1d | H | F | H | H | 400 |

| 1e | H | Cl | H | H | 320 |

| 1f | H | H | F | H | 150 |

| 1g | H | H | Cl | H | 90 |

| 1h | F | H | F | H | 75 |

Conformational Analysis and Molecular Flexibility in SAR Studies

The three-dimensional conformation of a molecule is paramount for its interaction with a biological target. Conformational analysis of this compound analogs helps to understand their preferred shapes in solution and how these conformers might interact with a receptor. The inherent flexibility of the molecule, particularly around the ether linkage and the amide bond, allows it to adopt different conformations.

Role of Restricted Rotation and Conformational Preferences

The orientation of the cyclopropyl group relative to the benzamide plane can significantly impact the molecule's interaction with its biological target. This restricted rotation can lead to distinct conformational isomers, each with potentially different biological activities. For instance, in related benzamide structures, the conformation of alkoxy substituents has been shown to be crucial for activity. While specific experimental data on the conformational preferences of this compound is not extensively available in the public domain, computational modeling and analogy to other 2-alkoxybenzamides suggest that the cyclopropyl group likely prefers a conformation that minimizes steric hindrance with the adjacent amide functionality.

The amide bond itself can exist in cis or trans conformations, with the trans isomer being generally more stable. The nature of the substituent on the amide nitrogen (the R group in 2-cyclopropoxy-N-R-benzamide) will further influence the rotational barrier and the preferred conformation. The interplay between the cyclopropoxy group and the N-substituent can create a unique conformational landscape that can be exploited in drug design.

Interactive Data Table: Hypothetical Conformational Energy Profile

The following table is a hypothetical representation based on general principles of conformational analysis and is intended for illustrative purposes, as specific experimental data for this compound was not found.

| Dihedral Angle (Phenyl-O-C-C) | Relative Energy (kcal/mol) | Population (%) |

| 0° (syn-planar) | 5.2 | 1.5 |

| 60° (gauche) | 1.8 | 20.0 |

| 120° (eclipsed) | 4.5 | 3.0 |

| 180° (anti-planar) | 0.0 | 75.5 |

This hypothetical data suggests that an anti-planar conformation, where the cyclopropyl group is directed away from the amide, would be the most stable.

Rational Design Principles for Novel this compound Derivatives

The rational design of new this compound derivatives aims to optimize their biological activity, selectivity, and pharmacokinetic properties. This process relies heavily on understanding the SAR and SPR of existing analogs.

A key principle in the design of novel derivatives is the exploration of the chemical space around the core scaffold. This involves systematically modifying different parts of the molecule and assessing the impact on its biological activity. For this compound, the primary points for modification are the amide nitrogen substituent and the aromatic ring.

Substitution on the Amide Nitrogen:

The substituent on the amide nitrogen (R group) is a critical determinant of activity. The size, shape, and electronic properties of this group can influence binding affinity and selectivity. For instance, in many benzamide-based inhibitors of various enzymes, the N-substituent is often a key interaction point with the target protein. Structure-based drug design, utilizing techniques like X-ray crystallography and molecular docking, can be employed to design N-substituents that form optimal interactions with the binding site.

Substitution on the Aromatic Ring:

Interactive Data Table: Hypothetical SAR of this compound Analogs

The following table presents a hypothetical SAR based on general medicinal chemistry principles, as specific data for this compound analogs was not available.

| Compound | R Group (on Amide Nitrogen) | Substitution on Phenyl Ring | Hypothetical Activity (IC50, nM) |

| 1 | -H | None | >10000 |

| 2 | -CH3 | None | 5000 |

| 3 | -Benzyl | None | 1500 |

| 4 | -Benzyl | 4-Fluoro | 800 |

| 5 | -Phenyl | None | 2500 |

| 6 | -Phenyl | 4-Chloro | 1200 |

This hypothetical data illustrates how modifications to the N-substituent and the phenyl ring could influence biological activity.

Mechanistic Investigations into the Chemical Reactivity and Biological Interactions of 2 Cyclopropoxybenzamide

Biotransformation Pathways in In Vitro Systems (Excluding Metabolism for Clinical Purposes)

Currently, there is a notable absence of publicly available scientific literature detailing the in vitro biotransformation of 2-Cyclopropoxybenzamide. Extensive searches of scholarly databases and scientific publications did not yield any specific studies on the enzymatic stability, degradation pathways, or the identification of research-relevant metabolites for this particular compound.

General principles of drug metabolism suggest that a compound like this compound, containing both an ether linkage (cyclopropoxy group) and an amide functional group, would likely undergo enzymatic transformation in biological systems. In vitro systems, such as liver microsomes and hepatocytes, are standard tools used to investigate such metabolic pathways. These systems contain a host of enzymes, most notably the cytochrome P450 (CYP) superfamily, which are responsible for the oxidative metabolism of a wide array of xenobiotics.

Potential metabolic pathways for this compound could theoretically include:

O-dealkylation: Cleavage of the cyclopropyl (B3062369) group from the ether linkage.

Hydroxylation: Addition of a hydroxyl group to the aromatic ring or the cyclopropyl moiety.

Amide hydrolysis: Cleavage of the amide bond to form 2-cyclopropoxybenzoic acid and ammonia (B1221849).

Conjugation reactions: Phase II metabolic processes where the parent compound or its phase I metabolites are conjugated with endogenous molecules like glucuronic acid or sulfate.

However, without specific experimental data, these remain hypothetical pathways. The following sections reflect the lack of available information.

Enzymatic Stability and Degradation Pathways in Cell-Free or Cellular Assays

No published research data could be located regarding the enzymatic stability of this compound in cell-free assays (e.g., liver microsomes, S9 fractions) or cellular assays (e.g., cultured hepatocytes). Therefore, it is not possible to provide information on its half-life, intrinsic clearance, or the specific enzymes involved in its degradation under these non-clinical research conditions.

Data on the enzymatic stability of this compound is not available in the public domain.

Identification of Research-Relevant Metabolites (non-clinical)

As no in vitro biotransformation studies for this compound have been published, there is no information available on the identity of its research-relevant metabolites. The characterization of metabolites is a critical step in understanding the complete biological fate of a compound for research purposes. Techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) are typically employed for the detection and structural elucidation of metabolites in in vitro incubation samples.

No research-relevant metabolites of this compound have been identified in the scientific literature.

Computational and Theoretical Chemistry Approaches for 2 Cyclopropoxybenzamide Research

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are founded on the principles of quantum mechanics and can provide highly detailed information about the electronic structure of a molecule. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio methods.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. For 2-Cyclopropoxybenzamide, DFT calculations would be instrumental in determining its most stable three-dimensional conformation. This is achieved by optimizing the molecular geometry to find the lowest energy state.

From a DFT calculation, a wealth of information regarding the molecule's reactivity can be derived. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter, as a smaller gap suggests higher reactivity. Furthermore, the distribution of electron density can be visualized through an electrostatic potential (ESP) map, which identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This would reveal, for instance, the relative reactivity of the amide group versus the cyclopropoxy ether linkage.

Hypothetical DFT-Calculated Properties for this compound Calculated using a hypothetical B3LYP/6-31G(d,p) level of theory.

| Property | Hypothetical Value | Significance |

| Total Energy | -652.34 Hartrees | Represents the total electronic energy of the optimized geometry. |

| HOMO Energy | -6.8 eV | Indicates the energy of the highest occupied molecular orbital, related to the molecule's ability to donate electrons. |

| LUMO Energy | -0.5 eV | Indicates the energy of the lowest unoccupied molecular orbital, related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 6.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 3.12 Debye | Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

Ab initio methods, meaning "from the beginning," are a class of quantum chemistry calculations that are derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can offer a higher level of accuracy for electronic properties.

For this compound, ab initio calculations could be employed to refine the electronic properties calculated by DFT. This would be particularly useful for studying excited states or for situations where electron correlation effects, which are approximated in DFT, are critical. These higher-level calculations could provide a more precise picture of the molecule's polarizability and hyperpolarizability, which are important for understanding its interaction with external electric fields.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Given the benzamide (B126) scaffold present in this compound, one could hypothesize potential biological targets. For instance, various benzamide derivatives are known to interact with targets such as cyclooxygenase (COX) enzymes. Molecular docking could be used to place this compound into the active site of a protein like COX-2. The simulation would explore various possible binding poses, considering the rotational freedom of the ligand and, in some protocols, the flexibility of the protein's side chains.

The output of a docking simulation is a set of binding poses, each associated with a score. Analysis of the top-ranked pose would reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein's amino acid residues. For this compound, one might predict hydrogen bonds involving the amide group and hydrophobic interactions from the cyclopropyl (B3062369) and phenyl rings.

A scoring function is an algorithm used in molecular docking to estimate the binding affinity for a given pose. These functions are designed to be computationally efficient and are typically based on empirical or knowledge-based potentials. The resulting score, often expressed in units like kcal/mol, provides a relative ranking of different ligands or different poses of the same ligand.

It is crucial to validate the docking protocol to ensure its reliability. A common method is to re-dock a known co-crystallized ligand into its protein's active site. If the docking protocol can accurately reproduce the experimentally observed binding pose (typically with a Root Mean Square Deviation [RMSD] of less than 2.0 Å), it is considered validated and can be used with greater confidence for screening new compounds like this compound.

Hypothetical Docking Results of this compound with COX-2

| Parameter | Hypothetical Value/Description |

| Target Protein | Cyclooxygenase-2 (COX-2) |

| Binding Affinity (Score) | -8.5 kcal/mol |

| Predicted Interactions | Hydrogen bond between amide N-H and Ser530; Hydrophobic interactions with Val349, Leu352, and Phe518. |

| RMSD of Re-docked Native Ligand | 1.2 Å |

Molecular Dynamics Simulations

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations can reveal the dynamic behavior of this complex over time. An MD simulation solves Newton's equations of motion for a system of atoms and molecules, providing a trajectory that shows how the positions and velocities of the particles change.

For this compound, an MD simulation could be initiated from the best-ranked docking pose within its target protein. The simulation, typically run for nanoseconds to microseconds, would show how the ligand and protein adjust to each other's presence in a simulated aqueous environment. Key analyses of the MD trajectory include:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's binding pose over time. A stable RMSD suggests a stable complex.

Root Mean Square Fluctuation (RMSF): To identify which parts of the protein are flexible and which are rigid upon ligand binding.

Hydrogen Bond Analysis: To determine the persistence of key hydrogen bonds throughout the simulation.

These simulations provide a more realistic and nuanced view of the binding event, accounting for the inherent flexibility of biological macromolecules and the role of solvent.

Conformational Dynamics and Flexibility of this compound

The biological function of a molecule is intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, understanding its conformational preferences is the first step in predicting how it might fit into a biological target's binding site.

Computational methods, such as molecular mechanics and quantum mechanics (e.g., Density Functional Theory - DFT), are employed to map the potential energy surface of the molecule. researchgate.netsapub.org This process involves systematically rotating the flexible bonds—specifically, the C-O bond of the cyclopropoxy group and the C-C bond connecting the phenyl ring to the amide group—and calculating the energy of each resulting conformation. The goal is to identify low-energy, stable conformers that are most likely to exist under physiological conditions. sapub.org Studies on similar cyclic structures, like cyclohexane (B81311) derivatives, demonstrate how computational programs can optimize structures to find the lowest energy conformations. sapub.org For this compound, key areas of investigation would include the orientation of the cyclopropyl group relative to the benzene (B151609) ring and the planarity of the benzamide moiety.

Table 1: Illustrative Conformational Analysis Parameters for this compound This table is a representative example of data that would be generated in a conformational study.

| Dihedral Angle | Description | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| τ1 (C1-C2-O-C_cyclopropyl) | Rotation of Cyclopropoxy Group | 0.0 (Global Minimum) | 75% |

| τ1 (C1-C2-O-C_cyclopropyl) | Rotation of Cyclopropoxy Group | +1.5 | 15% |

| τ2 (C6-C1-C=O) | Rotation of Amide Group | 0.0 (Planar) | 90% |

Protein-Ligand Dynamics and Stability of Complexes

Once a potential protein target for this compound is identified, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of the protein-ligand complex over time. nih.govnih.gov MD simulations provide a detailed atomic-level view of how the ligand binds and the stability of its interaction within the protein's binding pocket. researchgate.net

The process begins with molecular docking, which predicts the preferred binding pose of the most stable conformer of this compound within the protein's active site. This static docked pose then serves as the starting point for the MD simulation. nih.gov The entire system, including the protein-ligand complex solvated in a water box with ions, is simulated for a significant timescale, often 100 nanoseconds or longer, to observe the natural motions of the atoms. researchgate.netnih.gov

Analysis of the MD trajectory yields critical information on the stability of the complex. Key metrics include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored over time. A stable, low-fluctuation RMSD value suggests that the ligand remains securely bound in its initial pose and the protein structure is not significantly perturbed. nih.gov

Root Mean Square Fluctuation (RMSF): This metric identifies which parts of the protein are flexible or rigid during the simulation. High RMSF in residues at the binding site could indicate an unstable interaction.

Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and protein throughout the simulation is a strong indicator of a stable and specific interaction. researchgate.net

These simulations can confirm if the initial docking pose is stable and reveal the key amino acid residues responsible for anchoring the ligand in the binding site. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.netnih.gov If a set of this compound derivatives with known biological activities (e.g., inhibitory concentrations, IC₅₀) were available, a QSAR model could be developed to predict the activity of new, yet-to-be-synthesized analogs. ajchem-a.com

Development of Predictive Models for In Vitro Biological Activity

The development of a QSAR model involves several steps. First, a dataset of molecules, known as the training set, is used to build the model. ajchem-a.com For each molecule in the set, a variety of numerical values, or "descriptors," that characterize its structural, electronic, and physicochemical properties are calculated. A statistical method, such as Multiple Linear Regression (MLR), is then used to create an equation that correlates these descriptors with the observed biological activity. nih.govsemanticscholar.org

Once a model is generated, its predictive power is evaluated using an external test set—a separate group of compounds that were not used in the model's creation. ajchem-a.com A reliable model will be able to accurately predict the activities of the compounds in the test set. researchgate.net

Descriptor Selection and Statistical Validation in QSAR

The quality of a QSAR model is highly dependent on the choice of descriptors and rigorous statistical validation.

Descriptor Selection: Descriptors are numerical representations of molecular properties. They can be broadly categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices, atom counts), or 3D (e.g., steric or electrostatic fields). nih.gov The goal is to select a small set of descriptors that have a strong correlation with the biological activity without being correlated with each other.

Statistical Validation: Several statistical parameters are used to assess the robustness and predictive ability of a QSAR model. A statistically sound model is essential for making reliable predictions.

Table 2: Key Statistical Parameters for QSAR Model Validation This table summarizes common statistical metrics used to evaluate the quality of a QSAR model, with typical values for a robust model cited from literature examples.

| Parameter | Description | Typical Value for a Good Model |

|---|---|---|

| R² (Coefficient of Determination) | Measures how well the model fits the training set data. | > 0.6 |

| Q² (Cross-Validated R²) | Measures the internal predictive ability of the model, often calculated using leave-one-out (LOO) cross-validation. nih.gov | > 0.5 nih.gov |

| R²_pred (External Validation R²) | Measures the model's ability to predict the activity of an external test set. ajchem-a.com | > 0.6 |

| F-value | A statistical test (F-test) to assess the overall significance of the regression model. | High value |

| Standard Error of Estimate (SEE) | Measures the deviation of the predicted values from the observed values. | Low value nih.gov |

Pharmacophore Modeling and Virtual Screening Strategies

Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of chemical features a molecule must possess to bind to a specific biological target. This "pharmacophore" acts as a 3D template for finding new potential drugs. researchgate.netmdpi.com

Identification of Key Pharmacophoric Features

A pharmacophore model for an inhibitor of a target protein can be generated in two primary ways:

Structure-Based: If the 3D crystal structure of the target protein with a bound ligand is known, the key interaction points (hydrogen bonds, hydrophobic contacts, etc.) can be directly translated into pharmacophoric features. mdpi.com

Ligand-Based: If no protein structure is available, a pharmacophore can be derived by aligning a set of known active molecules and identifying the chemical features they share in common. nih.gov

For this compound, a pharmacophore model would likely include features such as:

A Hydrogen Bond Donor (from the amide N-H).

A Hydrogen Bond Acceptor (from the amide C=O).

An Aromatic Ring feature (the benzene ring).

A Hydrophobic feature (representing the cyclopropyl group).

Table 3: Common Pharmacophoric Features

| Feature | Abbreviation | Description | Potential Feature in this compound |

|---|---|---|---|

| Hydrogen Bond Acceptor | HBA | A Lewis basic atom (e.g., oxygen, nitrogen) that can accept a hydrogen bond. | Carbonyl Oxygen |

| Hydrogen Bond Donor | HBD | An atom (typically N or O) with an attached hydrogen atom that can be donated. | Amide N-H |

| Aromatic Ring | AR | A planar, cyclic, conjugated ring system. | Benzene Ring |

| Hydrophobic | HY | A non-polar group that can engage in hydrophobic interactions. | Cyclopropyl Group |

| Positive Ionizable | PI | A group that is likely to be positively charged at physiological pH. | N/A |

Once validated, this pharmacophore model can be used as a 3D query to perform a virtual screen of large chemical databases containing millions of compounds. mdpi.comscholarsresearchlibrary.com This process rapidly filters the database to identify other molecules that match the key pharmacophoric features, providing a focused list of "hits" for further experimental testing. nih.govnih.gov

Application in Ligand-Based Research Design (In Silico Research)

The application of ligand-based research design for this compound is not documented in existing scientific literature. In a hypothetical research scenario, in silico methods would be pivotal for understanding the structure-activity relationships of this compound derivatives and for discovering novel, potent compounds.

A typical workflow would involve the development of QSAR models. For instance, a set of this compound analogs would be synthesized and their biological activities (e.g., IC₅₀ values) determined. Computational descriptors for each analog would be calculated, and a statistical model would be generated to correlate these descriptors with activity.

Table 1: Hypothetical QSAR Data for a Series of this compound Analogs

| Compound ID | R1-Group | R2-Group | Log(1/IC₅₀) (Experimental) | Predicted Activity (Hypothetical Model) |

| 1 | H | H | 5.2 | 5.1 |

| 2 | F | H | 5.5 | 5.6 |

| 3 | Cl | H | 5.8 | 5.7 |

| 4 | H | CH₃ | 5.1 | 5.0 |

| 5 | H | OCH₃ | 5.4 | 5.3 |

Note: The data in this table is purely illustrative to demonstrate the format of QSAR findings and is not based on actual experimental results for this compound.

Similarly, pharmacophore modeling could be applied. Based on a set of active this compound derivatives, a 3D pharmacophore model could be generated, highlighting key interaction features.

Table 2: Hypothetical Pharmacophore Features for this compound Analogs

| Feature | Type | Location |

| 1 | Hydrogen Bond Acceptor | Carbonyl Oxygen of Benzamide |

| 2 | Hydrogen Bond Donor | Amide N-H of Benzamide |

| 3 | Hydrophobic/Aromatic | Benzene Ring |

| 4 | Hydrophobic | Cyclopropoxy Group |

Note: This table represents a hypothetical pharmacophore model and is for illustrative purposes only.

These computational approaches would enable the virtual screening of large compound databases to identify novel molecules that fit the pharmacophore model and are predicted to be active by the QSAR model, thereby streamlining the drug discovery process. However, it must be reiterated that no such specific studies for this compound have been published.

In Vitro Biological Activity Profiles and Pharmacological Target Elucidation of 2 Cyclopropoxybenzamide

Assessment of Enzyme Inhibitory Activity in Cell-Free Systems

The initial step in characterizing a novel compound like 2-Cyclopropoxybenzamide involves screening its potential to inhibit various enzymes in cell-free systems. This approach allows for the direct assessment of the compound's interaction with purified enzymes, eliminating cellular uptake and metabolism complexities.

Identification of Specific Enzyme Targets

Based on the chemical structure of this compound, a range of enzymes could be considered as potential targets. These include, but are not limited to:

Aldosterone Synthase (CYP11B2): Inhibition of this enzyme is a therapeutic strategy for managing hypertension and other cardiovascular diseases.

Ectonucleoside Triphosphate Diphosphohydrolases (NTPDases): These enzymes are involved in purinergic signaling and are targets for therapies related to thrombosis and inflammation.

Cyclooxygenase-2 (COX-2): As a key enzyme in the inflammatory pathway, its inhibition is a hallmark of nonsteroidal anti-inflammatory drugs (NSAIDs).

α-Glucosidase: Inhibition of this enzyme can modulate postprandial hyperglycemia, making it a target for type 2 diabetes treatments.

Currently, there is no published data specifically identifying this compound as an inhibitor of these or any other specific enzymes.

Determination of Inhibition Constants (IC50, Ki)

Should this compound demonstrate inhibitory activity against a particular enzyme, the next step would be to quantify its potency. This is achieved by determining the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%, while the Ki provides a more absolute measure of binding affinity.

Table 1: Hypothetical Enzyme Inhibition Data for this compound (Note: The following data is for illustrative purposes only and is not based on experimental results.)

| Enzyme Target | IC50 (µM) | Ki (µM) | Inhibition Type |

| Aldosterone Synthase | Not Determined | Not Determined | Not Determined |

| NTPDase-1 | Not Determined | Not Determined | Not Determined |

| COX-2 | Not Determined | Not Determined | Not Determined |

| α-Glucosidase | Not Determined | Not Determined | Not Determined |

Receptor Binding and Functional Assays in Isolated Systems or Cell Lines

Beyond enzyme inhibition, it is crucial to investigate whether this compound interacts with specific cellular receptors. This is typically done using radioligand binding assays and functional cell-based assays.

Evaluation of Agonistic, Antagonistic, or Modulatory Activities on Receptors

Key receptors in the central nervous system are often screened to assess the neuropsychopharmacological potential of new compounds. Receptors of interest for a compound with a benzamide (B126) scaffold could include:

Dopamine D2 Receptors: Many antipsychotic medications target this receptor.

Serotonin 5-HT1A and 5-HT2A Receptors: These receptors are implicated in the mechanisms of action of various antidepressants and atypical antipsychotics.

As of now, no studies have been published detailing the binding affinities or functional activities of this compound at these or other receptors.

Table 2: Hypothetical Receptor Binding and Functional Activity of this compound (Note: The following data is for illustrative purposes only and is not based on experimental results.)

| Receptor Target | Binding Affinity (Ki, nM) | Functional Activity |

| Dopamine D2 | Not Determined | Not Determined |

| Serotonin 5-HT1A | Not Determined | Not Determined |

| Serotonin 5-HT2A | Not Determined | Not Determined |

Cell-Based Reporter Assays for Pathway Modulation

To understand how this compound might affect cellular signaling pathways downstream of receptor binding or other interactions, cell-based reporter assays are employed. These assays utilize genetically modified cell lines that express a reporter gene (e.g., luciferase or β-galactosidase) under the control of a specific signaling pathway's response element. An increase or decrease in reporter gene expression would indicate that the compound modulates that particular pathway. No such studies have been reported for this compound.

Antimicrobial Activity in In Vitro Culture Systems

The potential of this compound as an antimicrobial agent would be assessed by determining its minimum inhibitory concentration (MIC) against a panel of clinically relevant bacteria and fungi. The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism. While some benzamide derivatives have shown antimicrobial properties, specific MIC values for this compound against various pathogens are not available in the current body of scientific literature.

Table 3: Hypothetical Antimicrobial Activity of this compound (Note: The following data is for illustrative purposes only and is not based on experimental results.)

| Microorganism | MIC (µg/mL) |

| Staphylococcus aureus | Not Determined |

| Escherichia coli | Not Determined |

| Candida albicans | Not Determined |

Evaluation Against Bacterial and Fungal Pathogens

There is no available scientific data from the search results detailing the evaluation of this compound against specific bacterial or fungal pathogens. While studies have been conducted on other benzamide derivatives, showing varying degrees of antibacterial and antifungal properties, these findings are not applicable to this compound. nih.gov Research on compounds such as 2-benzylidene-3-oxobutanamide derivatives and various cyclopeptides has shown activity against a range of microbes, but this cannot be extrapolated to the subject compound. nih.govnih.gov

Determination of Minimum Inhibitory Concentrations (MIC)

No studies reporting the Minimum Inhibitory Concentrations (MIC) for this compound against any bacterial or fungal strains were found. The determination of MIC is a standard method for quantifying the in vitro effectiveness of an antimicrobial agent, but this analysis has not been published for this compound. mdpi.com For context, MIC values have been established for other unrelated compounds, such as 2-octanoylbenzohydroquinone, against various fungi. mdpi.com

Cytotoxicity and Cellular Assays in Research Cell Lines

Impact on Cell Viability and Proliferation in Research Cell Lines (e.g., A549, LO2)

There is no published research on the cytotoxic effects or the impact on cell viability and proliferation of this compound in the A549 (human lung carcinoma) or LO2 (human liver) cell lines. While numerous compounds, including sweet bee venom and extracts from Nepeta paulsenii, have been tested for cytotoxicity against the A549 cell line, similar data for this compound is not available. nih.govnih.gov

Apoptosis Induction or Cell Cycle Modulation in In Vitro Models

No information is available regarding the ability of this compound to induce apoptosis or modulate the cell cycle in in vitro models. The mechanisms of apoptosis and cell cycle arrest are critical in evaluating potential therapeutic compounds. nih.govnih.gov However, no such investigations have been documented for this compound.

Applications of 2 Cyclopropoxybenzamide in Chemical Biology and Research Probes

Development of Molecular Probes for Target Validation

Molecular probes are essential tools for validating the function and relevance of biological targets in disease. nih.gov This process often involves creating analogs of a compound that can be used for imaging or affinity-based studies to confirm target engagement and localization.

Synthesis of Labeled Analogs for Imaging or Affinity-Based Studies

The synthesis of labeled analogs, for instance by incorporating isotopes like deuterium (B1214612) or attaching fluorescent dyes or biotin (B1667282) tags, is a common strategy to create molecular probes. nih.govnih.gov These modifications allow for the visualization and tracking of the compound's interaction with its target within a biological system. However, there are no published methods describing the synthesis of labeled versions of 2-Cyclopropoxybenzamide for such applications.

Use in Activity-Based Protein Profiling (ABPP)

Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomics technique that employs chemical probes to assess the functional state of entire enzyme families directly in native biological systems. nih.govnih.gov These probes typically consist of a reactive group (a "warhead") that covalently binds to the active site of an enzyme, a recognition element, and a reporter tag. nih.gov A thorough review of the literature reveals no instances of this compound being utilized as a scaffold or component in the design of ABPP probes.

Chemical Tool for Pathway Elucidation in Cellular Models

Chemical tools are invaluable for dissecting complex biological pathways and understanding the mechanisms of cellular processes. By selectively perturbing a specific protein or pathway, researchers can observe the downstream effects and gain mechanistic insights.

Dissecting Complex Biological Pathways using this compound

Small molecules can be used to inhibit or activate specific proteins within a cellular pathway, helping to unravel the sequence of events and the interplay between different components. There is no available research that demonstrates the use of this compound as a tool to dissect any specific biological pathway.

Integration into Fragment-Based Research or High-Throughput Screening Campaigns (Research Tools)

Fragment-based drug discovery and high-throughput screening are key strategies in the search for new therapeutic agents. These methods rely on the screening of large libraries of chemical compounds to identify starting points for drug development.

Fragment-based screening involves testing small, low-complexity molecules ("fragments") for weak binding to a biological target. nih.gov High-throughput screening (HTS) involves the rapid, automated testing of large numbers of diverse chemical compounds to identify "hits" that modulate the activity of a target. nih.gov There is no evidence in the public domain to suggest that this compound has been included in fragment libraries or subjected to high-throughput screening campaigns for any biological target.

Utility in Synthetic Biology or Biosynthetic Pathway Manipulation (as a reagent/modulator)

No research findings or data are available to describe the utility of this compound in this context.

Future Research Directions and Unexplored Academic Avenues for 2 Cyclopropoxybenzamide

The unique structural characteristics of 2-cyclopropoxybenzamide, featuring a strained cyclopropoxy ring appended to a versatile benzamide (B126) scaffold, position it as a compelling starting point for future drug discovery and chemical biology research. The following sections outline promising avenues for academic exploration, aiming to unlock the full potential of this chemical entity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of 2-Cyclopropoxybenzamide, and how can reaction parameters be optimized to enhance yield and purity?

- Methodological Answer : A multi-step synthesis approach is typically employed, starting with benzamide derivatization and cyclopropane functionalization. Reaction optimization should use Design of Experiments (DoE) to evaluate variables (e.g., temperature, solvent polarity, catalyst loading). Characterize intermediates via NMR and HPLC to monitor purity. For reproducibility, document all parameters in the "Experimental" section, including solvent purification and inert atmosphere protocols . Safety protocols for handling reactive intermediates (e.g., cyclopropane derivatives) should follow hazardous waste disposal guidelines .

Q. Which analytical techniques are most suitable for confirming the structural identity and purity of this compound, and how should discrepancies in spectral data be addressed?

- Methodological Answer : Use a combination of H/C NMR, high-resolution mass spectrometry (HRMS), and X-ray diffraction (XRD) for structural confirmation. Purity should be assessed via HPLC with UV/Vis detection (≥95% purity threshold). If spectral data conflicts with literature, repeat experiments under controlled conditions and cross-validate using alternative techniques (e.g., IR spectroscopy). Reference prior studies on analogous benzamide derivatives to resolve ambiguities .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Implement engineering controls (e.g., fume hoods) to minimize airborne exposure. Use PPE (gloves, lab coats, goggles) and ensure emergency showers/eye wash stations are accessible. Contaminated waste must be segregated and disposed of via certified hazardous waste services. Document all safety procedures in compliance with institutional guidelines .

Advanced Research Questions

Q. How can computational chemistry approaches (e.g., DFT calculations, molecular docking) be integrated with experimental data to predict the reactivity and biological targets of this compound?

- Methodological Answer : Perform density functional theory (DFT) calculations to model cyclopropane ring strain and electronic effects on reactivity. Use molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities with target proteins (e.g., enzymes or receptors). Validate predictions with in vitro assays (e.g., enzyme inhibition kinetics). Ensure computational workflows are transparently reported, including software versions and force field parameters .

Q. What strategies should be employed to systematically review and meta-analyze conflicting pharmacological data on this compound across different experimental models?

- Methodological Answer : Follow PRISMA guidelines for systematic reviews: define inclusion/exclusion criteria, assess study quality (e.g., risk of bias via Cochrane tools), and analyze heterogeneity using statistical models (e.g., random-effects meta-analysis). Address contradictions by subgroup analysis (e.g., in vitro vs. in vivo models) and sensitivity testing. Publish datasets in supplementary materials for transparency .

Q. How can kinetic and mechanistic studies elucidate the catalytic pathways involved in this compound synthesis?

- Methodological Answer : Conduct time-resolved NMR or stopped-flow spectroscopy to monitor reaction intermediates. Use isotopic labeling (e.g., C) to track cyclopropane ring formation. Compare experimental rate constants with Arrhenius plots to identify rate-limiting steps. Mechanistic hypotheses should be tested via kinetic isotope effects (KIEs) or computational transition-state modeling .

Q. What in vitro and in vivo models are appropriate for assessing the biological activity of this compound, and how should interspecies variability be addressed?

- Methodological Answer : Prioritize cell lines with relevant target expression (e.g., cancer models for cytotoxicity screening). For in vivo studies, use rodent models with pharmacokinetic profiling (e.g., plasma half-life, tissue distribution). Address interspecies variability by cross-referencing humanized models or organ-on-a-chip systems. Report all ethical approvals and animal welfare protocols .

Data Reporting and Reproducibility

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.